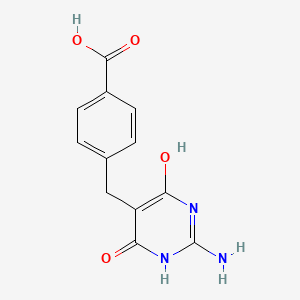
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,5-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives.
Reduction: Reduction reactions can yield different phosphonothioate derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols, leading to the formation of corresponding substituted products.
Wissenschaftliche Forschungsanwendungen
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate is used in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymatic activities, leading to various biochemical effects. The pathways involved often include the inhibition of acetylcholinesterase, which affects neurotransmission.
Vergleich Mit ähnlichen Verbindungen
O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate can be compared with other similar compounds, such as:
- O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
These compounds share similar structures but differ in the position of chlorine atoms on the phenyl ring, which can lead to variations in their chemical reactivity and biological effects.
Eigenschaften
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,5-trichlorophenoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,10-5-3-2-4-6-10)18-12-8-9(14)7-11(15)13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLNNJRRQNZMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3O2PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007170 |
Source


|
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86889-54-5 |
Source


|
| Record name | Phosphonothioic acid, phenyl-, O-methyl O-(2,3,5-trichlorophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086889545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl O-(2,3,5-trichlorophenyl) phenylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)






![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)


![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)


